molecular formula C15H15NO2 B147880 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl CAS No. 127502-68-5

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl

Cat. No.: B147880
CAS No.: 127502-68-5
M. Wt: 241.28 g/mol
InChI Key: PAJCYCRYYXXXOM-UHFFFAOYSA-N
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Description

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a nitro-substituted biphenyl derivative characterized by a nitro (-NO₂) group at the 4-position and an isopropyl (-CH(CH₃)₂) group at the 3-position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and steric effects of the isopropyl substituent, which influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

127502-68-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-nitro-4-phenyl-2-propan-2-ylbenzene

InChI

InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

PAJCYCRYYXXXOM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

Synonyms

3-ISOPROPYL-4-NITROBIPHENYL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on biphenyl derivatives with analogous substitution patterns or functional groups, as detailed in the provided evidence.

Substituent Effects on Reactivity and Stability

  • 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (Compound 13) :
    This ketone-functionalized biphenyl derivative features a tetrahydrofused ring system. Unlike 4-nitro-3-(propan-2-yl)-1,1'-biphenyl, the electron-withdrawing acetyl group in Compound 13 enhances electrophilic substitution reactivity. The tetrahydrofused structure also reduces steric hindrance compared to the isopropyl group in the target compound.

  • (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) : The amino (-NH₂) group at the 4-position provides electron-donating properties, contrasting with the nitro group in the target compound. The mercury(II) chloride substituent introduces heavy-metal coordination, which is absent in this compound. Theoretical studies via DFT on such organometallic compounds highlight significant differences in molecular orbital distributions compared to purely organic nitro derivatives.

Structural and Electronic Properties

Compound Substituents Key Properties Reference
This compound 4-NO₂, 3-CH(CH₃)₂ High electron deficiency; steric hindrance from isopropyl group N/A
Compound 13 4-acetyl, tetrahydrofused Moderate electron withdrawal; reduced steric bulk
Compound A 4-NH₂, 3-HgCl Electron-donating amino group; heavy-metal coordination

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. Key gaps include:

  • Experimental Data: No crystallographic, spectroscopic, or thermodynamic data (e.g., melting points, solubility) are available for the target compound.

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